molecular formula C21H22N4O2 B11661341 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661341
M. Wt: 362.4 g/mol
InChI Key: VPZDTAAGFXGALM-HYARGMPZSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and ethyl groups on the aromatic rings. These structural elements can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-3-15-5-9-17(10-6-15)19-13-20(24-23-19)21(26)25-22-14-16-7-11-18(12-8-16)27-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

VPZDTAAGFXGALM-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OCC

Origin of Product

United States

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